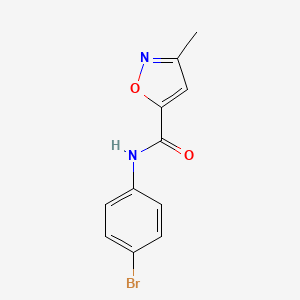

N-(4-bromophenyl)-3-methyl-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-7-6-10(16-14-7)11(15)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTSAPOAKRQIGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-3-methyl-1,2-oxazole-5-carboxamide typically involves the reaction of 4-bromoaniline with 3-methyl-1,2-oxazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-(4-bromophenyl)-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxazole N-oxides or reduction to yield amine derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Formation of oxazole N-oxides.

Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

N-(4-bromophenyl)-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential anticancer activity and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison with Key Analogues

Key Observations :

- Positional isomerism (e.g., carboxamide at position 3 vs. 5) significantly alters electronic distribution and steric accessibility, impacting interactions with biological targets.

- Halogen substitution (bromine vs. chlorine) affects lipophilicity and metabolic stability. Bromine’s larger atomic radius enhances van der Waals interactions but may increase toxicity.

Antimicrobial and Antiviral Potential

- For example, analogues with 1,3-oxazole cores showed MIC values of 12.5–25 μg/mL against Staphylococcus aureus and Escherichia coli.

- N-(4-bromo-2-methylphenyl)-3-(2,6-dichlorophenyl)... : The dichlorophenyl substitution in this analogue enhances halogen bonding with enzyme active sites, as seen in compounds targeting SARS-CoV-2 proteases (EC₅₀ ~5.5 μM).

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| This compound | 2.8 | 0.15 | 3.2 (moderate) |

| 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide | 3.1 | 0.08 | 1.8 (low) |

| N-(4-bromo-2-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | 4.5 | 0.03 | 0.9 (very low) |

Key Observations :

- Higher LogP values correlate with increased lipophilicity but reduced aqueous solubility.

- Metabolic stability decreases with bulkier substituents (e.g., dichlorophenyl), likely due to steric hindrance of metabolic enzymes.

Biological Activity

N-(4-bromophenyl)-3-methyl-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique oxazole ring structure with a bromophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 267.10 g/mol. The presence of the bromine atom is significant as it enhances the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibitory effects, particularly against resistant strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Pseudomonas aeruginosa | 64 µg/mL | Low |

The data suggest that the compound's antimicrobial effectiveness may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity . In vitro studies have revealed that the compound can inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cells (MCF-7) reported an IC50 value of 20 µM for this compound, indicating effective cytotoxicity. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Apoptosis via caspase activation |

| HeLa | 15 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Induction of oxidative stress |

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Interaction : It is hypothesized that this compound interacts with cellular receptors that mediate apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.